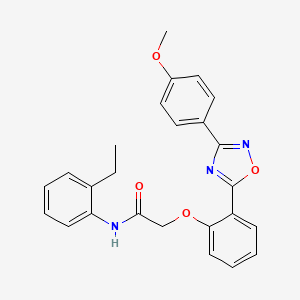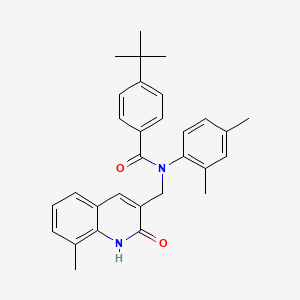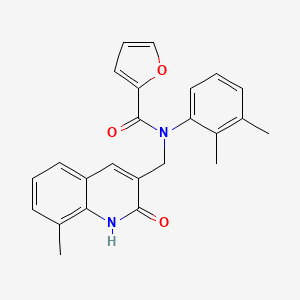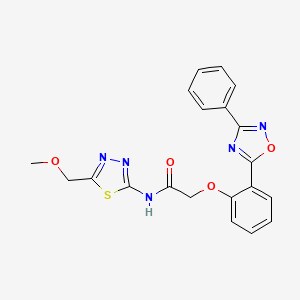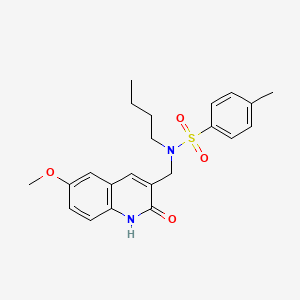
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BM 212, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM 212 belongs to the family of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exert its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to inhibit the growth of various cancer cell lines and to exhibit anti-microbial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 may exhibit different effects in different cell types, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor properties and its potential use in treating various types of cancer. Finally, there is a need to further investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-(2-hydroxy-6-methoxyquinolin-3-yl)methylamine in the presence of a base. The resulting product is purified using various techniques, including column chromatography and recrystallization. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to be effective in treating various diseases, including cancer, tuberculosis, and malaria.
Propiedades
IUPAC Name |
N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-5-12-24(29(26,27)20-9-6-16(2)7-10-20)15-18-13-17-14-19(28-3)8-11-21(17)23-22(18)25/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBJUHOXIQOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)


